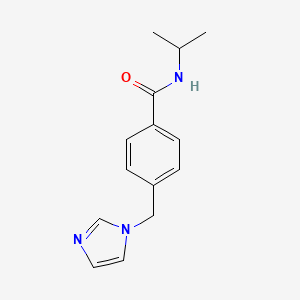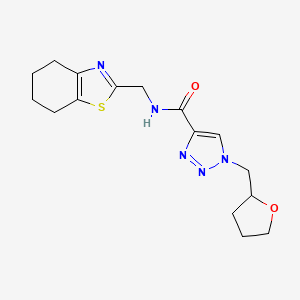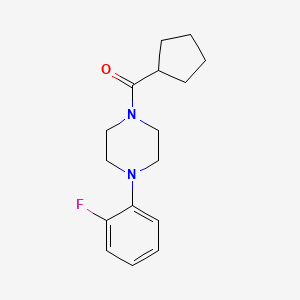![molecular formula C17H13BrN4O B6102532 2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is responsible for inhibiting apoptosis, or programmed cell death, in cancer cells. ABT-199 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol selectively binds to the hydrophobic groove of BCL-2 protein, preventing it from inhibiting apoptosis in cancer cells. This leads to the activation of the intrinsic apoptotic pathway and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor size and improved survival in preclinical studies. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising targeted therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol is its selectivity for BCL-2 protein, which allows for targeted therapy of cancer cells. However, this compound has also been shown to have limited efficacy in some types of cancer, such as diffuse large B-cell lymphoma (DLBCL), which may limit its use in certain patient populations.
Zukünftige Richtungen
For 2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol research include exploring its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to improve its efficacy. Additionally, further research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to the drug. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in various types of cancer.
Synthesemethoden
The synthesis of 2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol involves several steps, including the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile to produce 4-bromo-2-fluoro-α,α-dicyano-3-(4-bromophenyl)acrolein. This intermediate is then reacted with 2-aminophenol and ammonium acetate to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a promising targeted therapy.
Eigenschaften
IUPAC Name |
2-[4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-12-8-5-11(6-9-12)7-10-15-20-16(22-17(19)21-15)13-3-1-2-4-14(13)23/h1-10,23H,(H2,19,20,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCTASQPOCXCU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=C(C=C3)Br)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=C(C=C3)Br)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)


![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102555.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(4-chlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B6102560.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)